6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and organic synthesis due to their unique structural properties .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which 6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been reported to be involved in various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Pharmacokinetics
Some imidazo[1,2-a]pyridine analogues have been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Some imidazo[1,2-a]pyridine analogues have been reported to cause a significant reduction of bacterial load in an acute tb mouse model .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the halogenation of imidazo[1,2-a]pyridine derivatives. The process typically includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the imidazo[1,2-a]pyridine core.
Halogenation: The core is then subjected to halogenation reactions using reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and iodine monochloride (ICl) to introduce bromine, chlorine, and iodine atoms, respectively
Industrial Production Methods
Industrial production methods for this compound involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction parameters and minimize waste .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and introduce new functional groups.
Coupling Reactions: The halogen atoms can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) and potassium thiocyanate (KSCN) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are utilized
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine
- 6-Bromo-8-iodoimidazo[1,2-a]pyridine
- 8-Bromo-3-iodoimidazo[1,2-a]pyridine
Uniqueness
6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine is unique due to the presence of three different halogen atoms (bromine, chlorine, and iodine) on the imidazo[1,2-a]pyridine core. This unique halogenation pattern provides distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
6-bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIN2/c8-4-1-5(10)7-11-2-6(9)12(7)3-4/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKWQVKTSFGPPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Br)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801238137 | |
Record name | Imidazo[1,2-a]pyridine, 6-bromo-3-chloro-8-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801238137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1296223-94-3 | |
Record name | Imidazo[1,2-a]pyridine, 6-bromo-3-chloro-8-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1296223-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine, 6-bromo-3-chloro-8-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801238137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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